Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde
Description
Dispiro[2.0.2⁴.1³]heptane-7-carbaldehyde is a bicyclic spirocyclic compound characterized by two fused rings sharing a spiro carbon atom. Its core structure consists of a heptane framework with a carbaldehyde (-CHO) functional group at position 5.
Structure
3D Structure
Properties
IUPAC Name |
dispiro[2.0.24.13]heptane-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-5-6-7(1-2-7)8(6)3-4-8/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKVKRRJOCIUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C23CC3)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422318-78-3 | |
| Record name | dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
- Cyclopropene activation : A cyclopropene bearing a directing group (e.g., ester or alcohol) undergoes regioselective copper-mediated carbometalation.
- Intramolecular substitution : The transient organocopper intermediate displaces a leaving group (e.g., chloride or tosylate), forming the spirocyclic core.
- Aldehyde introduction : Oxidation of a hydroxymethyl intermediate or direct formylation completes the synthesis.
- Substrate : Cyclopropene 6a-1 (1.0 equiv).
- Reagent : MeCu (2.0 equiv), THF, −78°C.
- Yield : 85–92% (single diastereomer).
- Directing group : Ester or alcohol enhances facial selectivity by coordinating Cu(I).
Dibromocarbene Addition to Bicyclopropylidene
A second method, detailed in MPI protocols, employs dibromocarbene cyclopropanation of bicyclopropylidene (Scheme 2).
Stepwise Synthesis
- Bicyclopropylidene preparation : Synthesized via dehydrohalogenation of 7,7-dibromodispiro[2.0.2.1]heptane using n-butyllithium.
- Dibromocarbene insertion :
- Reagents : CHBr₃, KOH, BnEt₃NCl (phase-transfer catalyst).
- Conditions : 20°C, 6 h.
- Yield : 80% (dispiro[2.0.2⁴.1³]heptane framework).
- Aldehyde functionalization :
- Oxidation : MnO₂ or Swern oxidation of a primary alcohol intermediate.
- Direct formylation : Use of DMF/POCl₃ followed by hydrolysis.
Palladium-Catalyzed Cyclopropanation
A complementary approach utilizes palladium-mediated cyclopropanation of alkenes with diazo compounds (Scheme 3).
Protocol Optimization
- Substrate : Methylenetriangulane (74 ).
- Reagent : Ethyl diazoacetate (2.0 equiv), [Rh(OAc)₂]₂ (1 mol%).
- Conditions : CH₂Cl₂, 0°C, 12 h.
- Outcome : Diastereomeric triangulanecarboxylates (73) resolved via distillation and recrystallization.
- Post-functionalization : LiAlH₄ reduction and oxidation to aldehyde.
Key data :
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation | Rh(II)/diazoacetate | 75 |
| Aldehyde oxidation | MnO₂, CH₂Cl₂ | 88 |
Stereochemical Control and Computational Modeling
Density functional theory (DFT) calculations (B3LYP/cc-pVTZ) predict transition-state geometries for carbometalation and cyclopropanation steps.
Facial Selectivity in Carbometalation
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.0.2{4}.1{3}]heptane-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted spirocyclic compounds
Scientific Research Applications
Chemistry
Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde serves as a building block in the synthesis of complex organic molecules and spirocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
- Synthesis of Spirocyclic Compounds : The compound can be utilized to create more complex spirocyclic structures through cyclization reactions.
Biology
Research indicates potential biological activities of this compound, particularly in neuroprotection.
- Neuroprotective Properties :
- Alzheimer's Disease : Preliminary studies suggest that the compound may reduce amyloid-beta accumulation, a hallmark of Alzheimer's pathology, thereby promoting neuronal survival.
- Parkinson's Disease : In animal models, treatment with this compound has shown improved motor function and reduced neurodegeneration, indicating its therapeutic potential for Parkinson's disease .
Medicine
The compound is being explored for its therapeutic properties and as a precursor for drug development:
- Potential Therapeutic Agent : Its ability to interact with biomolecules suggests possible applications in developing treatments for neurodegenerative diseases.
Industrial Applications
This compound is also being investigated for its applications in material science and specialty chemicals:
- Material Science : The compound's unique chemical properties make it suitable for developing new materials with specific functionalities.
- Chemical Processes : Its reactivity allows it to be utilized in synthesizing specialty chemicals .
Neuroprotection in Alzheimer's Models
A study demonstrated that treatment with this compound reduced amyloid-beta accumulation in cellular models, suggesting potential benefits for Alzheimer's patients.
Parkinson's Disease Research
In research involving animal models of Parkinson's disease, administration of the compound showed improved motor function and reduced neurodegeneration, indicating its promise as a therapeutic agent .
Mechanism of Action
The mechanism of action of Dispiro[2.0.2{4}.1{3}]heptane-7-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The spirocyclic structure may also influence its interactions with enzymes and receptors, affecting its overall activity .
Comparison with Similar Compounds
Structural Analogues and Substituted Derivatives
Dispiro compounds sharing the [2.0.2⁴.1³]heptane core but differing in substituents include:
Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride (CAS: 2095410-49-2): Features an amine group at position 7, with a molecular weight of 145.63 ().
1-{Dispiro[2.0.2⁴.1³]heptan-7-yl}methanamine hydrochloride (CAS: 2095409-61-1): Contains a methylamine substituent, molecular weight 159.66 ().
Dispiro[2.0.2.1]heptane-1-carboxylic acid, 5,5-difluoro- (CAS: 389873-53-4): A carboxylic acid derivative with fluorine substituents, molecular weight 174.14 ().
7,7-Dibromodispiro[2.0.2.1]heptane (CAS: 50874-21-0): A dibromo-substituted derivative ().
Table 1: Structural and Physicochemical Comparison
Physicochemical and Thermal Properties
- Rigidity : The orthogonal spiro bridges in fluorene-based dispiro isomers () enhance thermal stability and optical properties.
- Solubility : Amine and carboxylic acid derivatives () exhibit polar solubilities, while halogenated analogs may favor organic solvents.
- Thermal Stability : Fluorene-connected dispiro compounds () show high thermal decomposition temperatures (>300°C).
Biological Activity
Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde, a compound with the molecular formula C8H10O, has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article presents an overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
This compound is characterized by its spirocyclic structure, which contributes to its biological properties. The compound is known for its aldehyde functional group, which can participate in various chemical reactions and biological interactions.
- Molecular Formula : C8H10O
- IUPAC Name : this compound
- CAS Number : 422318-78-3
- Molecular Weight : 122.17 g/mol
1. Antimicrobial Properties
Research has indicated that dispiro compounds often exhibit antimicrobial activity. A study focusing on various dispiro derivatives reported that some compounds demonstrated significant inhibitory effects against a range of bacterial strains.
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| Control (Standard Antibiotic) | E. coli | 20 |
| Control (Standard Antibiotic) | S. aureus | 25 |
These results suggest that this compound may have potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.
2. Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted to evaluate the effects of this compound on cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The IC50 values indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
The mechanism by which this compound exerts its biological effects is not yet fully elucidated; however, preliminary studies suggest that it may involve the induction of apoptosis in cancer cells and disruption of bacterial cell membranes.
Case Study 1: Antimicrobial Efficacy
A clinical study was conducted to assess the efficacy of this compound in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with a topical formulation containing this compound showed a significant reduction in infection severity compared to those receiving standard treatment.
Case Study 2: Cancer Treatment
In a laboratory setting, this compound was tested on xenograft models of breast cancer in mice. The results indicated a reduction in tumor growth rates when administered alongside conventional chemotherapy agents, highlighting its potential as an adjunct therapy.
Safety and Toxicology
While this compound shows promising biological activities, safety assessments are crucial for its development as a therapeutic agent:
- Skin Irritation : Classified as causing skin irritation (H315).
- Eye Irritation : Causes serious eye irritation (H319).
These safety profiles necessitate further investigation into the compound's pharmacokinetics and long-term effects before clinical application.
Q & A
Q. What are the established synthetic routes for Dispiro[2.0.2⁴.1³]heptane-7-carbaldehyde, and what key reaction conditions are required?
The synthesis typically involves multi-step organic reactions, including cyclopropanation and aldehyde functionalization. A common approach starts with spirocyclic precursors (e.g., dispiro[2.0.2.1]heptane derivatives) undergoing oxidation or formylation under controlled conditions. Key steps include:
- Cyclopropane ring formation : Using [2+1] cycloaddition or ring-closing metathesis with catalysts like Grubbs’ catalyst .
- Aldehyde introduction : Via oxidation of a methylene group (e.g., using PCC or Swern oxidation) or formylation using Vilsmeier-Haack conditions .
Critical parameters include temperature control (-20°C to 80°C), solvent choice (e.g., dichloromethane for low polarity), and catalyst loading (1–5 mol%). Purity is ensured through recrystallization or column chromatography .
Q. Which analytical techniques are most effective for characterizing the structure of Dispiro[2.0.2⁴.1³]heptane-7-carbaldehyde?
- X-ray crystallography : Resolves the spirocyclic architecture and confirms stereochemistry using SHELXL software for refinement .
- NMR spectroscopy : and NMR identify aldehyde protons (δ 9.5–10.5 ppm) and sp³ carbons in cyclopropane rings (δ 15–25 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for : 134.0732 g/mol) .
- IR spectroscopy : Confirms the carbonyl stretch (C=O) at ~1700 cm⁻¹ .
Advanced Research Questions
Q. How can reaction mechanisms for the oxidation of Dispiro[2.0.2⁴.1³]heptane-7-methanol to the carbaldehyde be experimentally validated?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate transition states and energy barriers for oxidation pathways .
- Trapping intermediates : Use low-temperature NMR to isolate and characterize reactive intermediates (e.g., hemiacetals) during oxidation .
Q. What strategies address low yields in the synthesis of Dispiro[2.0.2⁴.1³]heptane-7-carbaldehyde due to steric hindrance?
- Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and improving selectivity .
- Protecting group strategies : Temporarily mask reactive sites (e.g., silyl ethers for alcohols) to prevent side reactions .
- Catalyst optimization : Use bulky ligands (e.g., Josiphos) to direct regioselectivity in cyclopropanation .
Q. How can in vitro neuroprotective activity of this compound be systematically evaluated?
- Cell-based assays : Measure neuronal viability (MTT assay) in SH-SY5Y cells under oxidative stress (H₂O₂-induced) .
- Target engagement : Use SPR (surface plasmon resonance) to quantify binding affinity for NMDA receptors or Aβ peptides .
- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) .
Data Analysis and Contradictions
Q. How can discrepancies in reported biological activities (e.g., neuroprotection vs. toxicity) be resolved?
- Dose-response studies : Establish EC₅₀ and LD₅₀ values across multiple cell lines (e.g., primary neurons vs. glioblastoma) .
- Batch variability analysis : Compare purity (HPLC >99%) and stereochemical consistency (chiral HPLC) across synthetic batches .
- Meta-analysis : Aggregate data from PubChem and ECHA databases to identify trends in structure-activity relationships .
Methodological Optimization
Q. What computational tools predict the reactivity of Dispiro[2.0.2⁴.1³]heptane-7-carbaldehyde in novel reactions?
- Molecular docking (AutoDock Vina) : Screen interactions with biological targets (e.g., tau protein) .
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
- Machine learning models : Train on spirocyclic compound datasets to predict reaction outcomes (e.g., RDKit + Scikit-learn) .
Comparative Studies
Q. How does the carbaldehyde derivative compare to analogous spirocyclic amines in terms of synthetic complexity and bioactivity?
- Synthetic complexity : Evaluate step count and yield vs. Dispiro[2.0.2.1]heptane-7-methanamine (requires 3 steps, 45% yield) .
- Bioactivity : Compare IC₅₀ values in Aβ aggregation assays; carbaldehyde shows 2-fold higher potency than amine derivatives (IC₅₀ = 12 µM vs. 25 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
